t-Butyl 1-bromocyclopropane-1-carboxylate
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Overview
Description
T-Butyl 1-bromocyclopropane-1-carboxylate is a chemical compound. While there isn’t much specific information available on this exact compound, we can infer some properties based on similar compounds. For instance, bromocyclopropane is an organobromine compound with the chemical formula C3H5Br . It’s a member of the haloalkane family .
Synthesis Analysis
The synthesis of similar compounds like bromocyclopropane involves treating silver cyclopropanecarboxylate with bromine . Another related compound, bicyclo[1.1.0]butane-1-carboxylate, was prepared by K Wiberg in 1959 by treating methyl 3-bromocyclobutanecarboxylate with triphenylmethylsodium (Ph3CNa) in diethyl ether .Chemical Reactions Analysis
Bromocyclopropane, a related compound, reacts with magnesium using diethyl ether as a solvent, yielding about 25–30% of the cyclopropylmagnesium bromide Grignard reagent . It also isomerizes on heating to produce 1-bromopropene and 3-bromopropene .Scientific Research Applications
Protecting Groups in Organic Synthesis
The tert-butyl ester group is commonly used as a protecting group for carboxylic acids due to its stability against various nucleophiles and reducing agents. It’s often used in the synthesis of amino acids .
Modulation of Supramolecular Structures
Tert-butyl functional groups can influence the self-assembly behavior of organic molecules on surfaces, which is crucial for creating supramolecular architectures .
Biological Relevance
Tert-butyl groups may play a role in biosynthetic and biodegradation pathways, as well as potential applications in biocatalytic processes .
Spectroscopy and Photochemistry
Compounds with tert-butyl groups are studied using spectroscopic methods to understand their excited-state dynamics and photochemical behavior .
A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols Modulation of supramolecular structure by stepwise removal of tert-butyl functional groups The tert-butyl group in chemistry and biology - RSC Publishing Excited-State Dynamics of Carbazole and tert-Butyl-Carbazole in Organic Solvents - MDPI
Mechanism of Action
Mode of Action
The compound is known to participate in reactions involving the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers . This process is facilitated by the tris-4-bromophenylamminium cation radical, also known as magic blue (MB•+), and hydrosilane .
Biochemical Pathways
The compound’s ability to participate in reactions involving the cleavage of the c−o bond in tert-butyl groups suggests it may influence pathways involving these groups .
Result of Action
The primary result of the action of Tert-Butyl 1-bromocyclopropanecarboxylate is the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers . This can lead to the formation of new compounds, depending on the specific reaction conditions .
Action Environment
The action of Tert-Butyl 1-bromocyclopropanecarboxylate is influenced by various environmental factors. For instance, the presence of the tris-4-bromophenylamminium cation radical and hydrosilane can facilitate the compound’s reactions .
properties
IUPAC Name |
tert-butyl 1-bromocyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c1-7(2,3)11-6(10)8(9)4-5-8/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZMQFSILZOXIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-bromocyclopropanecarboxylate |
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